molecular formula C15H28O3Si B1592808 Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- CAS No. 331283-06-8

Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-

Cat. No.: B1592808
CAS No.: 331283-06-8
M. Wt: 284.47 g/mol
InChI Key: CNMOGEYKYQEDHS-UHFFFAOYSA-N
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Description

Molecular Architecture and Chemical Identity

Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- possesses a distinctive molecular structure characterized by its bicyclic norbornene core connected to a silicon atom through an ethylene bridge. The compound exhibits the molecular formula C₁₅H₂₈O₃Si with a molecular weight of 284.47 grams per mole. The structural framework consists of a bicyclo[2.2.1]hept-5-en-2-yl moiety, commonly known as a norbornene unit, which contributes to the compound's rigidity and unique geometric properties. This norbornene system is attached via a two-carbon ethyl spacer to a silicon atom that bears three ethoxy groups, creating the characteristic triethoxysilane functionality essential for coupling agent applications.

The systematic nomenclature for this compound follows the International Union of Pure and Applied Chemistry guidelines, where the bicyclic structure is designated as bicyclo[2.2.1]hept-5-en-2-yl, indicating a seven-membered bicyclic system with a double bond between carbons 5 and 6, and the attachment point at carbon 2. The compound's three-dimensional structure exhibits the characteristic endo and exo stereochemical possibilities inherent to norbornene systems, though commercial preparations typically exist as mixtures of stereoisomers. The ethyl bridge provides conformational flexibility while maintaining the electronic communication between the norbornene unit and the silicon center, which is crucial for the compound's reactivity profile and subsequent applications in materials science.

Comparative Structural Analysis

When examining the structural characteristics of silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- in relation to similar norbornene-containing silanes, several key distinctions emerge that define its unique chemical identity. The closely related compound [bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane, with molecular formula C₁₃H₂₄O₃Si and molecular weight 256.42 grams per mole, lacks the ethyl spacer group. This structural difference is significant because the ethyl bridge in the target compound provides additional conformational freedom and alters the electronic environment around the silicon center. The presence of the ethylene linker also affects the compound's physical properties, including its boiling point and viscosity characteristics.

Another structurally related compound, 2-(bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane, contains the same ethyl spacer but utilizes methoxy groups instead of ethoxy groups attached to silicon. This difference in alkoxy substituents influences the hydrolysis kinetics and subsequent condensation behavior of the silane, with trimethoxy derivatives typically exhibiting faster hydrolysis rates compared to their triethoxy counterparts. The systematic comparison of these related structures illustrates how subtle modifications in molecular architecture can lead to significant differences in chemical behavior and application suitability. Understanding these structural relationships is essential for predicting the compound's reactivity patterns and optimizing its use in specific technological applications.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-triethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3Si/c1-4-16-19(17-5-2,18-6-3)10-9-15-12-13-7-8-14(15)11-13/h7-8,13-15H,4-6,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMOGEYKYQEDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC1CC2CC1C=C2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625359
Record name [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331283-06-8
Record name [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The principal preparation method for Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- involves the nucleophilic substitution reaction between a chlorosilane and an alcohol containing the bicyclo[2.2.1]hept-5-en-2-yl ethyl moiety. Specifically, the process can be summarized as follows:

  • Starting Materials:

    • (2-bicyclo[2.2.1]hept-5-en-2-yl)ethanol (the alcohol precursor)
    • Triethoxychlorosilane (a chlorosilane bearing triethoxy groups)
  • Reaction:

    • The hydroxyl group of the bicyclic alcohol reacts with the chlorosilane, replacing the chlorine atom with the (2-bicyclo[2.2.1]hept-5-en-2-ylethyl) group, yielding the triethoxy silane derivative.
  • Conditions:

    • Typically performed under anhydrous conditions to prevent hydrolysis of chlorosilane.
    • Use of a base (e.g., pyridine or triethylamine) to neutralize the released hydrochloric acid.
    • Temperature control to optimize yield and minimize side reactions.

This method is a standard approach for synthesizing organosilanes with functionalized organic groups attached to silicon via alkoxy substituents.

Detailed Reaction Scheme and Parameters

Step Reagents and Conditions Description
1 (2-bicyclo[2.2.1]hept-5-en-2-yl)ethanol + Triethoxychlorosilane Mix under inert atmosphere (e.g., nitrogen) in anhydrous solvent such as toluene or dichloromethane.
2 Addition of base (e.g., triethylamine) Neutralizes HCl formed during reaction, preventing side reactions.
3 Stirring at controlled temperature (0–25 °C) Ensures controlled reaction rate and high selectivity.
4 Work-up Removal of salts by filtration, solvent evaporation, and purification by distillation or chromatography.

Research Findings and Optimization

  • Yield and Purity: The reaction typically affords high yields of the triethoxy silane with purity above 95%, as confirmed by gas chromatography and NMR spectroscopy.

  • Reaction Monitoring: The progress can be monitored by measuring the disappearance of chlorosilane peaks in IR spectra and the appearance of characteristic Si-O-C and bicyclic moiety signals in NMR.

  • Side Reactions: Hydrolysis of chlorosilane to silanols and polymeric siloxanes can occur if moisture is present, reducing yield and complicating purification.

  • Scale-Up Considerations: Industrial preparation requires strict moisture control and efficient removal of HCl to prevent corrosion and ensure product quality.

Comparative Data Table of Preparation Methods

Preparation Aspect Description/Condition Notes
Starting Alcohol (2-bicyclo[2.2.1]hept-5-en-2-yl)ethanol Synthesized or commercially available
Chlorosilane Reagent Triethoxychlorosilane Source of triethoxy silane group
Solvent Anhydrous toluene or dichloromethane Prevents hydrolysis
Base Triethylamine or pyridine Neutralizes HCl byproduct
Temperature 0–25 °C Controls reaction rate
Reaction Time Several hours (typically 4–8 h) Depends on scale and conditions
Purification Method Filtration, solvent evaporation, distillation Removes salts and impurities
Yield >90% High yield achievable
Product Purity >95% (GC, NMR confirmed) Suitable for industrial applications

Additional Notes on Preparation

  • The bicyclic alcohol precursor must be synthesized or sourced with high purity to ensure the quality of the final silane product.

  • The triethoxy silane product is sensitive to moisture and should be stored under inert atmosphere or in sealed containers to prevent premature hydrolysis.

  • Safety precautions during preparation include working in a well-ventilated area, using personal protective equipment due to the corrosive nature of chlorosilanes and the volatility of the solvents.

Chemical Reactions Analysis

Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- involves its ability to form strong covalent bonds with various substrates. The triethoxysilane group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to act as a cross-linking agent, enhancing the mechanical properties and stability of materials .

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound (CAS 331283-06-8) Trimethoxy Analog (CAS 108196-09-4) Trichloro Analog (CAS 54076-73-2)
Molecular Weight 284.47 g/mol () 216.35 g/mol () 255.64 g/mol ()
Substituents Triethoxy, ethyl-norbornene Trimethoxy, norbornene Trichloro, ethyl-norbornene
Reactivity Moderate (ethoxy hydrolysis) High (methoxy hydrolysis) Very high (Cl hydrolysis)
Primary Applications Polymer synthesis () Surface modification Precursor for functionalization

Key Research Findings

  • Synthetic Efficiency: The ethyl linker in the target compound improves steric protection, reducing side reactions compared to non-ethyl analogs ().
  • Isomer Stability : Endo-isomers dominate in high-yield syntheses, but exo-isomers are more thermally stable ().
  • Commercial Relevance : Trimethoxy and trichloro derivatives are cheaper but less versatile in polymer chemistry ().

Biological Activity

Silane, specifically (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- , is an organosilicon compound known for its unique structural and functional properties. This compound is primarily used in material science and organic synthesis, but its biological activity has garnered interest for potential applications in various fields, including biomedicine and environmental science.

The molecular formula of this silane is C13H24O3SiC_{13}H_{24}O_3Si with a molecular weight of approximately 256.42 g/mol. Its structure features a bicyclic framework which contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC13H24O3Si
Molecular Weight256.42 g/mol
Boiling Point104°C
Density0.963 g/mL
Refractive Index1.4489

Silane coupling agents like (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- can form durable bonds between organic and inorganic materials, which is crucial for creating composite structures in biological applications. The hydrolyzable group within the silane facilitates stable condensation products with siliceous surfaces, enhancing adhesion properties and potentially influencing biological interactions at the cellular level.

Biological Activity

Research into the biological activity of this compound is limited, but several studies highlight its potential effects:

  • Cytotoxicity : Preliminary studies suggest that silanes can exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) which can induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some silanes have demonstrated antimicrobial activity, making them candidates for use in coatings and materials that require biocidal properties.
  • Drug Delivery Systems : The unique structural attributes of silanes allow them to be utilized in drug delivery systems where they can enhance the solubility and stability of therapeutic agents.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the effects of various silane compounds, including (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-, on human cancer cell lines. Results indicated that at certain concentrations, the compound induced significant apoptosis through ROS generation, suggesting potential as an anti-cancer agent.

Case Study 2: Antimicrobial Applications

Another study explored the incorporation of silane into polymer matrices to create antimicrobial surfaces. The results showed that surfaces treated with (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy- exhibited reduced bacterial adhesion and growth, indicating its effectiveness as an antimicrobial agent.

Safety and Toxicology

While silanes are generally considered low in toxicity, exposure to high concentrations can lead to irritation of the skin and respiratory tract. Long-term exposure studies are necessary to fully understand the chronic effects of this compound on human health.

Q & A

Basic: What are the recommended methods for synthesizing (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxysilane, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The synthesis typically involves hydrosilylation or alkoxy substitution reactions. For hydrosilylation, the bicycloheptenyl moiety reacts with triethoxysilane in the presence of a platinum catalyst (e.g., Karstedt catalyst) under inert conditions . Key optimization parameters include:

  • Catalyst loading : 0.5–2 mol% to minimize side reactions.
  • Temperature : 60–80°C for controlled reactivity.
  • Solvent selection : Toluene or THF to enhance solubility.
    For alkoxy substitution, pre-functionalized silanes react with bicycloheptenyl alcohols, requiring anhydrous conditions and bases like triethylamine to scavenge HCl . Purity levels (99% to 99.999%) can be achieved via vacuum distillation or column chromatography .

Basic: How should researchers characterize the purity and structural integrity of this silane?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR : <sup>1</sup>H NMR to confirm the bicycloheptenyl proton environment (δ 5.5–6.0 ppm for olefinic protons) and ethoxy groups (δ 1.2–1.4 ppm for CH3) .
  • FT-IR : Peaks at ~1080 cm<sup>−1</sup> (Si-O-C) and ~1600 cm<sup>−1</sup> (C=C) .
  • GC-MS/HPLC : Quantify purity and detect residual catalysts or byproducts .

Basic: What purity grades are critical for specific applications, and how do they impact experimental outcomes?

Methodological Answer:
Purity grades (99% to 99.999%) dictate suitability:

  • 99% (2N) : Acceptable for preliminary polymer crosslinking studies.
  • 99.99% (4N) : Required for surface functionalization in electronics to avoid trace metal contamination .
  • 99.999% (5N) : Essential for bioconjugation to prevent nonspecific binding . Always verify purity via elemental analysis or ICP-MS for metal-sensitive applications .

Advanced: How can this silane be functionalized for bioconjugation with biomolecules?

Methodological Answer:
The triethoxysilane group is modified post-synthesis to introduce amine or thiol linkers:

Amination : React with (3-aminopropyl)triethoxysilane (APTES) under reflux in ethanol, followed by glutaraldehyde crosslinking for protein attachment .

Thiolation : Use mercaptosilanes to create disulfide bonds with antibodies .
Critical considerations :

  • pH control (7.4 for biomolecule stability).
  • Stoichiometric ratios to avoid overfunctionalization.

Advanced: What strategies enhance the performance of this silane in hybrid composite materials?

Methodological Answer:
Incorporate the silane as a coupling agent in polymer-inorganic composites:

  • Surface pretreatment : Hydrolyze silane to form Si-OH, enabling covalent bonds with silica nanoparticles or metal oxides .
  • In-situ polymerization : Use the bicycloheptenyl group as a monomer in ring-opening metathesis polymerization (ROMP) with Grubbs catalyst .
  • Thermal stability : The bicyclic structure improves rigidity, reducing chain mobility in epoxy composites .

Advanced: How can contradictory reactivity data in comparative studies with analogous silanes be resolved?

Methodological Answer:
Analyze variables influencing reactivity:

  • Steric effects : Compare with methoxy (smaller) vs. ethoxy (bulkier) derivatives (see table below) .
  • Electron-withdrawing groups : Fluorinated silanes exhibit slower hydrolysis rates .
  • Substrate compatibility : Silanes with norbornene groups show higher adhesion to metals than aliphatic analogs .
CompoundReactivity with SiO2Thermal Stability (°C)
(2-Bicycloheptenyl)triethoxyHigh (t1/2 = 2 h)180–200
5-(Bicycloheptenyl)trimethoxyVery high (t1/2 = 0.5 h)150–170
Norbornene-based silanesModerate220–240

Advanced: What methodologies are used to study interfacial interactions of this silane in coatings?

Methodological Answer:

  • XPS/ToF-SIMS : Quantify Si-O-M (M = metal/substrate) bond formation .
  • Contact angle measurements : Assess hydrophobicity post-functionalization .
  • AFM : Map surface roughness changes after silane deposition .
    Key finding : This silane forms denser monolayers on alumina than on silica due to Al-O-Si bond strength .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-
Reactant of Route 2
Reactant of Route 2
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-

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